molecular formula C20H22ClN3O2 B2549211 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-87-9

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2549211
CAS No.: 873093-87-9
M. Wt: 371.87
InChI Key: XTDMKCVCZBNSBK-UHFFFAOYSA-N
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Description

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a chemical compound with a unique structure that offers intriguing possibilities for studying biological processes and developing new therapeutic interventions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and the purity of the final product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .

Scientific Research Applications

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and interactions, particularly in the context of signal transduction and receptor binding.

    Medicine: It holds potential for developing new therapeutic agents, particularly for targeting specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide include:

    2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative used in various chemical syntheses.

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it particularly valuable for studying complex biological processes and developing targeted therapeutic agents .

Properties

IUPAC Name

N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-18-6-3-4-7-19(18)24(20)12-5-13-26-17-10-8-16(21)9-11-17/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMKCVCZBNSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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